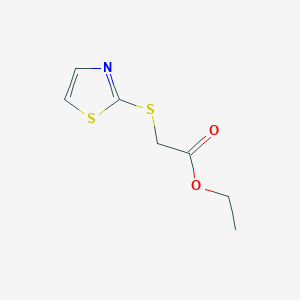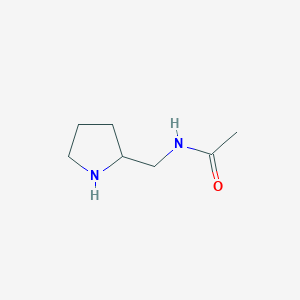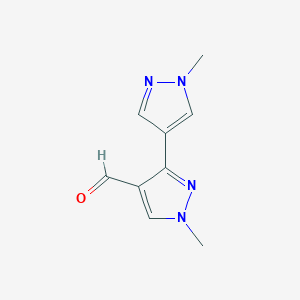![molecular formula C7H15N5 B3225472 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine CAS No. 1249157-43-4](/img/structure/B3225472.png)
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent therapeutic agents. Given their significant therapeutic importance and potential applications in various fields, further exploration of these compounds could lead to significant advancements in medicinal chemistry .
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets . These include enzymes, receptors, and ion channels, among others .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The presence of the amino group could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been reported to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,4-triazole derivatives are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility . These properties could potentially influence the bioavailability of the compound .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the stability and activity of 1,2,4-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of N-substituted (prop-2-yn-1-yl)amines with azides in the presence of a copper(I) catalyst. . The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 25-30°C
Catalyst: Copper(I) sulfate and sodium ascorbate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: Known for their antimicrobial and antiviral activities.
1,3,5-Trisubstituted 1,2,4-Triazoles: Used in the development of antihypertensive and anticancer agents.
Uniqueness
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Eigenschaften
IUPAC Name |
5-[2-(propan-2-ylamino)ethyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c1-5(2)9-4-3-6-10-7(8)12-11-6/h5,9H,3-4H2,1-2H3,(H3,8,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTMEVWFDVRELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC(=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}-2-methylpropanoate](/img/structure/B3225420.png)
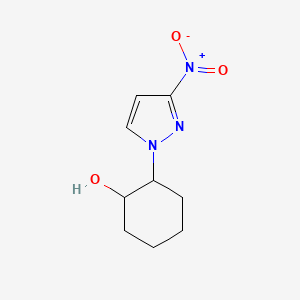



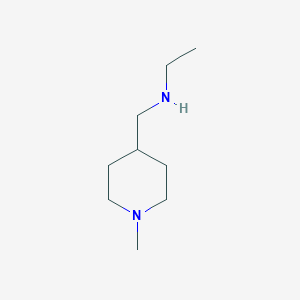
![[(4-Bromo-2-fluorophenyl)methyl]diethylamine](/img/structure/B3225465.png)
